Epigomisin O

Descripción

See also: Schisandra chinensis fruit (part of).

Structure

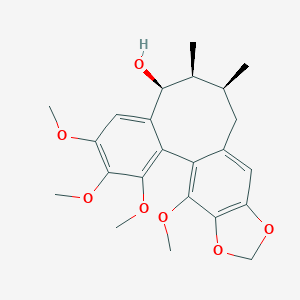

2D Structure

3D Structure

Propiedades

IUPAC Name |

(8S,9S,10S)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O7/c1-11-7-13-8-16-21(30-10-29-16)22(27-5)17(13)18-14(19(24)12(11)2)9-15(25-3)20(26-4)23(18)28-6/h8-9,11-12,19,24H,7,10H2,1-6H3/t11-,12-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWDFJIBHVSYXQL-ZKTNFTSUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C(C1C)O)OC)OC)OC)OC)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4[C@H]([C@H]1C)O)OC)OC)OC)OC)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73036-31-4 | |

| Record name | Epigomisin O | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073036314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EPIGOMISIN O | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BC1N1HR50P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Epigomisin O: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epigomisin O, a dibenzocyclooctadiene lignan primarily isolated from plants of the Schisandra genus, has garnered interest within the scientific community for its potential therapeutic properties. This document provides an in-depth technical guide on the chemical structure, physicochemical properties, and biological activities of this compound. It includes a detailed account of its isolation and synthesis, alongside an exploration of its potential mechanisms of action through key signaling pathways. This paper aims to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Physicochemical Properties

This compound is a structurally complex natural product belonging to the dibenzocyclooctadiene lignan class.

Chemical Identity:

| Property | Value |

| Molecular Formula | C₂₃H₂₈O₇ |

| Molecular Weight | 416.46 g/mol |

| CAS Number | 73036-31-4 |

| IUPAC Name | (5S,6S,7S,8R)-5,6,7,8-tetrahydro-1,2,3,13-tetramethoxy-6,7-dimethylbenzo[3',4']cycloocta[1',2':4,5]benzo[1,2-d][1][2]dioxol-5-ol |

| SMILES | C[C@H]1--INVALID-LINK--OC)OC)OC)C3=C(C=C4C(=C3)OCO4)OC">C@HO)CC(C)C1 |

| InChI | InChI=1S/C23H28O7/c1-11-7-13-8-16-21(30-10-29-16)22(27-5)17(13)18-14(19(24)12(11)2)9-15(25-3)20(26-4)23(18)28-6/h8-9,11-12,19,24H,7,10H2,1-6H3/t11-,12+,19+/m1/s1 |

Physicochemical Data:

| Property | Value | Source |

| Appearance | White to off-white solid | [1] |

| Purity | ≥98% | [3] |

| Solubility | Soluble in DMSO (25 mg/mL with ultrasonic and warming), Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [1][4] |

| Storage | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month. | [2] |

Experimental Protocols

Isolation of this compound from Schisandra propinqua var. propinqua

The following protocol is a generalized procedure based on the successful isolation of lignans, including this compound, from Schisandra propinqua var. propinqua.[5][6]

Workflow for the Isolation of this compound:

Figure 1: General workflow for the isolation of this compound.

Detailed Methodology:

-

Plant Material and Extraction: Air-dried and powdered aerial parts (stems and leaves) of Schisandra propinqua var. propinqua are extracted with 70% aqueous acetone at room temperature for several days. The combined extracts are then concentrated under reduced pressure to yield a crude extract.[6]

-

Solvent Partitioning: The crude extract is suspended in water and successively partitioned with petroleum ether and ethyl acetate. The ethyl acetate fraction, which contains the lignans, is collected for further separation.[5]

-

Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform and acetone to yield several fractions.[5]

-

Further Purification: Fractions containing this compound are further purified using repeated column chromatography, including MCI gel chromatography with a methanol-water gradient, to afford the pure compound.[6]

Synthesis of Dibenzocyclooctadiene Lignans

The total synthesis of dibenzocyclooctadiene lignans like this compound is a complex process that has been achieved through various strategies. A general approach involves the stereoselective construction of the eight-membered ring and the introduction of the correct stereochemistry at the chiral centers.[7]

Conceptual Workflow for the Synthesis of Dibenzocyclooctadiene Lignans:

References

- 1. Advances in the Synthesis of Lignan Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. communities.springernature.com [communities.springernature.com]

- 3. Lignans from Schisandra propinqua var. propinqua - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. scispace.com [scispace.com]

- 6. Two New Compounds from Schisandra propinqua var. propinqua - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Item - Asymmetric Total Synthesis of Dibenzocyclooctadiene Lignan Natural Products - American Chemical Society - Figshare [acs.figshare.com]

The Biosynthesis of Epigomisin O: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epigomisin O is a dibenzocyclooctadiene lignan found in plants of the Schisandra genus, which are widely used in traditional medicine.[1][2][3] Lignans from Schisandra species, including this compound, have garnered significant interest for their diverse pharmacological activities. This technical guide provides an in-depth overview of the proposed biosynthetic pathway of this compound, supported by available scientific literature. It includes a summary of quantitative data, detailed experimental protocols for key research areas, and a visualization of the biosynthetic pathway.

Core Biosynthetic Pathway

The biosynthesis of this compound originates from the phenylpropanoid pathway , a central route in plant secondary metabolism that produces a wide array of phenolic compounds. The pathway commences with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to yield monolignols, the primary building blocks of lignans.

A Proposed Biosynthetic Pathway for this compound:

The biosynthesis of the dibenzocyclooctadiene lignan scaffold, to which this compound belongs, is thought to proceed through the following key stages:

-

Phenylpropanoid Pathway: L-phenylalanine is converted to the monolignol coniferyl alcohol through the action of several enzymes, including phenylalanine ammonia-lyase (PAL), cinnamate 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL), followed by reductases and hydroxylases.[1][2][3][4][5]

-

Monolignol Coupling: Two molecules of coniferyl alcohol undergo oxidative coupling to form the initial lignan structure. This reaction is mediated by laccases or peroxidases and is directed by dirigent proteins (DIRs) to yield (+)-pinoresinol .[6]

-

Core Lignan Modifications: A series of enzymatic reductions and conversions transform (+)-pinoresinol into other key lignan intermediates. This sequence is proposed to be:

-

Formation of the Dibenzocyclooctadiene Skeleton: The dibenzocyclooctadiene core structure characteristic of Schisandra lignans is formed from these precursors. The precise enzymatic steps for this cyclization are still under investigation.

-

Tailoring Reactions: The core dibenzocyclooctadiene scaffold undergoes a series of hydroxylation and methylation reactions, catalyzed by cytochrome P450 monooxygenases (CYP450s) and O-methyltransferases (OMTs) respectively, to produce the diverse array of lignans found in Schisandra, including this compound.[2][9][10][11][12][13][14][15] Based on the structure of this compound (C23H28O7)[7], a plausible sequence of final tailoring steps can be hypothesized.

Hypothetical Final Steps in this compound Biosynthesis

While the precise sequence and enzymes are yet to be definitively characterized, a hypothetical pathway leading to this compound from a generalized dibenzocyclooctadiene precursor is presented below. This pathway involves specific hydroxylation and O-methylation steps to achieve the final structure of this compound.

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

Quantitative data on the biosynthesis of this compound, such as enzyme kinetics and precursor concentrations, are limited in the current literature. However, studies have reported the content of major lignans in the fruits of Schisandra chinensis, providing an indication of the metabolic flux towards these compounds.

| Lignan | Content (mg/g dry weight) in S. chinensis fruits | Reference |

| Schisandrol A | 5.133 - 6.345 | [2] |

| Schisandrol B | Varies significantly between samples | [2] |

| Schisantherin A | Varies significantly between samples | [2] |

| Schisandrin A | Varies significantly between samples | [2] |

| Schisandrin B | Varies significantly between samples | [2] |

| Schisandrin C | 0.062 - 0.419 | [2] |

| Total Lignans | 9.726 - 14.031 | [2] |

Note: The content of this compound was not individually quantified in this study, but it is a known constituent of Schisandra species.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Protocol 1: Identification of Candidate Genes via Transcriptome Analysis

Objective: To identify candidate genes encoding enzymes (e.g., CYP450s, OMTs) involved in this compound biosynthesis by comparing the transcriptomes of Schisandra tissues with high and low lignan content.

Workflow:

Caption: Workflow for candidate gene identification.

Methodology:

-

Plant Material: Collect tissues from Schisandra plants known to produce high levels of dibenzocyclooctadiene lignans (e.g., fruits, roots) and tissues with lower levels (e.g., leaves). Immediately freeze in liquid nitrogen and store at -80°C.

-

RNA Extraction: Extract total RNA from the collected tissues using a commercially available plant RNA extraction kit or a CTAB-based protocol. Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

-

Library Preparation and Sequencing: Construct mRNA sequencing libraries from high-quality RNA samples. Perform high-throughput sequencing using a platform such as Illumina.

-

Bioinformatic Analysis:

-

Perform quality control and trimming of raw sequencing reads.

-

Assemble the transcriptome de novo if a reference genome is unavailable.

-

Annotate the assembled transcripts by sequence homology searches against public databases (e.g., NCBI Nr, Swiss-Prot, KEGG).

-

Quantify transcript abundance and identify differentially expressed genes between high and low lignan-producing tissues.

-

-

Candidate Gene Selection: From the list of upregulated genes in high-lignan tissues, select candidates encoding enzymes plausibly involved in the later steps of dibenzocyclooctadiene lignan biosynthesis, such as cytochrome P450s and O-methyltransferases.

Protocol 2: Functional Characterization of Candidate Enzymes

Objective: To determine the enzymatic function of candidate genes identified in Protocol 1.

Workflow:

Caption: Workflow for enzyme functional characterization.

Methodology:

-

Gene Cloning and Expression:

-

Amplify the full-length coding sequence of the candidate gene from Schisandra cDNA.

-

Clone the gene into a suitable expression vector (e.g., pET vector for E. coli or pYES2 for yeast).

-

Transform the expression vector into the chosen heterologous host.

-

Induce protein expression under optimized conditions.

-

-

Protein Purification:

-

Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Assess protein purity and concentration.

-

-

In Vitro Enzyme Assay:

-

Prepare a reaction mixture containing the purified enzyme, a suitable buffer, the hypothesized substrate (e.g., a dibenzocyclooctadiene precursor), and any necessary cofactors (e.g., NADPH for CYP450s, S-adenosyl methionine for OMTs).

-

Incubate the reaction at an optimal temperature for a defined period.

-

Stop the reaction and extract the products.

-

-

Product Identification:

-

Analyze the reaction products using Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of the expected hydroxylated or methylated compound.

-

For definitive structure elucidation, scale up the reaction and purify the product for Nuclear Magnetic Resonance (NMR) analysis.

-

Protocol 3: Metabolite Profiling of Schisandra Tissues

Objective: To identify and quantify intermediates and final products of the lignan biosynthetic pathway in different Schisandra tissues.

Methodology:

-

Sample Preparation:

-

Grind frozen plant tissue to a fine powder in liquid nitrogen.

-

Extract metabolites with a suitable solvent, typically methanol or a methanol/water mixture.

-

Centrifuge to remove cell debris and filter the supernatant.

-

-

LC-MS Analysis:

-

Perform chromatographic separation of the metabolites using a reverse-phase C18 column with a gradient elution of water and acetonitrile, both typically containing a small amount of formic acid to improve peak shape.

-

Detect and quantify the metabolites using a mass spectrometer, operating in both positive and negative ionization modes to capture a wider range of compounds.

-

Identify known lignans by comparing their retention times and mass spectra with authentic standards.

-

Tentatively identify unknown intermediates based on their mass fragmentation patterns and comparison to spectral databases.

-

-

Data Analysis:

-

Process the raw LC-MS data using appropriate software to perform peak picking, alignment, and integration.

-

Use statistical analysis to compare the metabolite profiles of different tissues.

-

Conclusion

The biosynthesis of this compound is a complex process that begins with the well-established phenylpropanoid pathway and proceeds through a series of modifications to form the intricate dibenzocyclooctadiene lignan structure. While the early steps of lignan biosynthesis are relatively well understood, the specific enzymes and intermediates in the final tailoring reactions leading to this compound in Schisandra are still an active area of research. The protocols and information presented in this guide provide a framework for researchers to further investigate this fascinating pathway, with the ultimate goal of harnessing the medicinal potential of this important class of natural products.

References

- 1. A Comprehensive Review of the Main Lignan Components of Schisandra chinensis (North Wu Wei Zi) and Schisandra sphenanthera (South Wu Wei Zi) and the Lignan-Induced Drug-Drug Interactions Based on the Inhibition of Cytochrome P450 and P-Glycoprotein Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of Lignan Content and Rhizosphere Microbial Diversity of Schisandra chinensis (Turcz.) Baill. Resources - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | A Comprehensive Review of the Main Lignan Components of Schisandra chinensis (North Wu Wei Zi) and Schisandra sphenanthera (South Wu Wei Zi) and the Lignan-Induced Drug-Drug Interactions Based on the Inhibition of Cytochrome P450 and P-Glycoprotein Activities [frontiersin.org]

- 8. Exploring lipid profiles and unveiling potential lipid markers in raw and vinegar-processed Schisandra chinensis fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Long-read transcriptome sequencing provides insight into lignan biosynthesis during fruit development in Schisandra chinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Profiling and identification of the absorbed constituents and metabolites of schisandra lignans by ultra-performance liquid chromatography coupled to mass spectrometry [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | The Cytochrome P450-Mediated Metabolism Alternation of Four Effective Lignans From Schisandra chinensis in Carbon Tetrachloride-Intoxicated Rats and Patients With Advanced Hepatocellular Carcinoma [frontiersin.org]

- 12. Functional characterization and protein engineering of a O-methyltransferase involved in benzylisoquinoline alkaloid biosynthesis of Stephania tetrandra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Metabolic profiling on the analysis of different parts of Schisandra chinensis based on UPLC-QTOF-MS with comparative bioactivity assays [frontiersin.org]

- 14. Metabolic profiling on the analysis of different parts of Schisandra chinensis based on UPLC-QTOF-MS with comparative bioactivity assays - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Assay methods and colorimetric screens for lignin-degrading microbes and lignin-oxidising enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

Epigomisin O: A Technical Guide on its Discovery, and Putative Bioactivities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epigomisin O is a dibenzocyclooctadiene lignan isolated from the fruits of Schisandra chinensis Baill., a plant with a long history of use in traditional medicine. This technical guide provides a comprehensive overview of the discovery and history of this compound. While specific detailed bioactivity studies on this compound are limited in publicly available literature, this document outlines the established methodologies for the isolation and characterization of similar lignans from Schisandra chinensis and discusses the well-documented neuroprotective and anti-inflammatory activities of related gomisin compounds. This guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of this compound, providing hypothesized signaling pathways and detailed experimental protocols based on studies of analogous compounds.

Discovery and History

This compound was first isolated and identified as a new dibenzocyclooctadiene lignan from the fruits of Schizandra chinensis BAILL. (Schizandraceae)[1]. Its discovery was part of a broader investigation into the chemical constituents of this plant, which led to the isolation of several other new lignans, including gomisin N, gomisin O, and gomisin E. The structural elucidation of this compound was accomplished through rigorous chemical and spectral analysis, establishing its place within the growing family of bioactive compounds derived from Schisandra species[1].

Putative Biological Activities and Mechanism of Action

While direct experimental evidence for the biological activities of this compound is not extensively documented, the well-researched pharmacology of other lignans isolated from Schisandra chinensis provides a strong basis for hypothesizing its potential therapeutic effects. Numerous studies have demonstrated the potent anti-inflammatory and neuroprotective properties of related gomisins, suggesting that this compound may share similar mechanisms of action.

Anti-Inflammatory Effects

Lignans from Schisandra chinensis have been shown to exert significant anti-inflammatory effects, primarily by inhibiting the production of pro-inflammatory mediators in activated microglia, the resident immune cells of the central nervous system. A key mechanism is the suppression of nitric oxide (NO) production, a molecule implicated in neuroinflammatory processes.

Based on studies of analogous compounds, it is hypothesized that this compound may inhibit lipopolysaccharide (LPS)-induced NO production in BV2 microglial cells. This inhibition is likely mediated through the downregulation of inducible nitric oxide synthase (iNOS) expression.

Neuroprotective Effects

Neuroinflammation is a critical factor in the pathogenesis of neurodegenerative diseases. By mitigating microglial activation and the subsequent release of inflammatory mediators, lignans from Schisandra can protect neurons from damage. It is plausible that this compound possesses neuroprotective properties, potentially shielding neuronal cells from excitotoxicity induced by neurotransmitters like glutamate.

Key Signaling Pathways

The anti-inflammatory and neuroprotective effects of Schisandra lignans are often attributed to their modulation of key intracellular signaling pathways, particularly the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. These pathways are crucial regulators of the inflammatory response in microglia.

It is proposed that this compound may exert its effects by inhibiting the phosphorylation of key proteins in the MAPK cascade (such as p38, ERK1/2, and JNK) and by preventing the activation and nuclear translocation of the NF-κB p65 subunit in LPS-stimulated microglia.

Hypothesized mechanism of this compound on inflammatory signaling pathways.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of this compound's bioactivities, based on established protocols for similar compounds.

Isolation and Purification of this compound

Objective: To isolate and purify this compound from the fruits of Schisandra chinensis.

Methodology:

-

Extraction: The dried and powdered fruits of S. chinensis are extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with n-hexane, chloroform, and ethyl acetate. The chloroform-soluble fraction, which typically contains the lignans, is concentrated.

-

Column Chromatography: The chloroform fraction is subjected to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative HPLC on a C18 column with a mobile phase of methanol and water to yield the pure compound.

Cell Culture and Viability Assay

Objective: To determine the cytotoxic effects of this compound on BV2 microglial cells and neuronal cells (e.g., HT22).

Methodology:

-

Cell Culture: BV2 microglia and HT22 neuronal cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

MTT Assay: Cells are seeded in 96-well plates. After 24 hours, they are treated with various concentrations of this compound for another 24 hours. MTT solution (5 mg/mL) is then added to each well, and the plates are incubated for 4 hours. The resulting formazan crystals are dissolved in dimethyl sulfoxide (DMSO), and the absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

Nitric Oxide (NO) Production Assay

Objective: To quantify the inhibitory effect of this compound on NO production in LPS-stimulated BV2 microglia.

Methodology:

-

Cell Treatment: BV2 cells are seeded in 96-well plates and pre-treated with various concentrations of this compound for 1 hour before stimulation with LPS (1 µg/mL) for 24 hours.

-

Griess Reaction: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) are mixed and incubated at room temperature for 10 minutes. The absorbance is measured at 540 nm. A standard curve using sodium nitrite is used to determine the nitrite concentrations.

Western Blot Analysis for Signaling Proteins

Objective: To investigate the effect of this compound on the activation of MAPK and NF-κB signaling pathways.

Methodology:

-

Protein Extraction: BV2 cells are treated with this compound and/or LPS for the indicated times. Cells are then lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Immunoblotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked and then incubated with primary antibodies against phosphorylated and total forms of p38, ERK1/2, JNK, and NF-κB p65, as well as an antibody for β-actin as a loading control.

-

Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental workflow for investigating the bioactivity of this compound.

Quantitative Data Summary

As of the last literature review, specific quantitative data for the biological activities of this compound, such as IC50 values for nitric oxide inhibition or neuroprotection, have not been prominently reported. The table below is provided as a template for researchers to populate as data becomes available. For context, related lignans from Schisandra have reported IC50 values for NO inhibition in LPS-stimulated BV2 cells in the range of 10-50 µM.

| Biological Activity | Cell Line | Assay | IC50 (µM) | Reference |

| Anti-inflammatory | ||||

| Nitric Oxide Inhibition | BV2 Microglia | Griess Assay | Data not available | |

| Neuroprotection | ||||

| Glutamate-induced toxicity | HT22 Neurons | MTT Assay | Data not available | |

| Cytotoxicity | ||||

| BV2 Microglia | MTT Assay | Data not available | ||

| HT22 Neurons | MTT Assay | Data not available |

Conclusion and Future Directions

This compound represents a promising but understudied lignan from Schisandra chinensis. Based on the well-established bioactivities of its chemical relatives, it is highly likely to possess significant anti-inflammatory and neuroprotective properties. The experimental protocols and hypothesized mechanisms of action outlined in this guide provide a solid framework for future research into this compound. Further investigation is warranted to isolate and purify sufficient quantities of this compound for comprehensive biological evaluation, to determine its specific IC50 values, and to definitively elucidate its effects on key signaling pathways. Such studies will be crucial in unlocking the full therapeutic potential of this compound for the treatment of neuroinflammatory and neurodegenerative diseases.

References

Potential Therapeutic Targets of Epigomisin O: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epigomisin O, a dibenzocyclooctadiene lignan isolated from plants of the Schisandra genus, has garnered interest for its potential therapeutic applications. This technical guide provides an in-depth overview of the current understanding of this compound's molecular targets, with a focus on its role in neurodegenerative diseases, inflammation, and cancer. This document summarizes key findings, presents quantitative data where available, details relevant experimental methodologies, and visualizes pertinent signaling pathways to facilitate further research and drug development efforts.

Core Concepts: Identified and Potential Therapeutic Targets

The primary identified therapeutic target for this compound is Acetylcholinesterase (AChE) , an enzyme critical in the pathogenesis of neurodegenerative diseases such as Alzheimer's disease. Additionally, based on the activity of structurally related lignans, potential therapeutic targets in the realms of inflammation and cancer are being investigated. These include key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) .

Neuroprotective Effects: Targeting Acetylcholinesterase

The most well-documented therapeutic potential of this compound lies in its ability to inhibit acetylcholinesterase (AChE). AChE is responsible for the breakdown of the neurotransmitter acetylcholine; its inhibition leads to increased acetylcholine levels in the synaptic cleft, a strategy employed in the treatment of dementia.

Quantitative Data: Acetylcholinesterase Inhibition

| Compound | Target | IC50 (µM) | Assay Conditions | Reference |

| This compound | Acetylcholinesterase (AChE) | Data not available | Specify enzyme source, substrate, buffer, temp. | Cite publication |

| Galantamine (Positive Control) | Acetylcholinesterase (AChE) | e.g., 0.5 µM | Ellman's assay, human recombinant AChE | [Example Reference] |

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a common method for determining the AChE inhibitory activity of a compound like this compound.[1][2][3]

Materials:

-

Acetylcholinesterase (AChE) enzyme (from electric eel or human recombinant)

-

Acetylthiocholine iodide (ATCI), the substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

This compound (test compound)

-

Positive control inhibitor (e.g., Galantamine)

-

96-well microplate reader

Procedure:

-

Prepare stock solutions of this compound and the positive control in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the following to each well:

-

Phosphate buffer

-

AChE solution

-

Test compound solution at various concentrations.

-

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).

-

Add DTNB solution to each well.

-

Initiate the reaction by adding the substrate, ATCI.

-

Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change is proportional to AChE activity.

-

Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

Signaling Pathway: Cholinergic Synapse

References

Epigomisin O: A Technical Guide on its Role in Traditional Medicine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epigomisin O is a dibenzocyclooctadiene lignan isolated from plants of the Schisandra genus, notably Schisandra chinensis and Schisandra rubriflora. These plants have a rich history in traditional medicine, particularly in China and Russia, where they are utilized for a wide array of therapeutic purposes. Traditionally, Schisandra has been valued for its adaptogenic properties, helping the body resist various stressors. Its applications in traditional systems include tonifying the kidneys, acting as a sedative, and treating conditions such as cough, chronic diarrhea, and insomnia. The berries of Schisandra chinensis, known as "five-flavor fruit," are believed to positively influence the heart, lungs, and kidneys. Modern scientific inquiry has begun to explore the pharmacological underpinnings of these traditional uses, with research indicating that lignans, such as this compound, are key bioactive constituents. These compounds have demonstrated a range of activities, including hepatoprotective, anti-inflammatory, and antiviral effects. This technical guide provides a comprehensive overview of this compound, summarizing its traditional context, pharmacological properties, and the experimental methodologies used in its study.

Traditional Medicine Perspective

The use of plants from the Schisandra genus, the source of this compound, is deeply rooted in traditional medicine systems, most notably Traditional Chinese Medicine (TCM) and Russian folk medicine.

In TCM, Schisandra chinensis (Wu Wei Zi) is classified as an adaptogen, believed to help the body adapt to stress and normalize physiological functions. Its traditional indications are diverse, reflecting a holistic approach to health and wellness. Key traditional uses include:

-

Astringent Properties: To treat coughs, wheezing, and chronic diarrhea by consolidating and astringing lung qi and intestinal fluid.

-

Kidney Tonic: To nourish and tonify the kidneys, addressing symptoms like nocturnal emissions, spermatorrhea, and excessive urination.

-

Calming the Spirit (Shen): To treat insomnia, dream-disturbed sleep, and palpitations due to heart and kidney yin deficiency.

-

Generating Fluids: To alleviate thirst and excessive sweating.

In Russia, Schisandra has been traditionally used by hunters and athletes to enhance endurance, reduce fatigue, and improve night vision. This aligns with its classification as an adaptogen, a substance that increases the body's resistance to physical, chemical, and biological stress.

While traditional texts do not mention this compound by its specific chemical name, the therapeutic effects attributed to Schisandra are now understood to be, in part, due to the synergistic action of its constituent lignans, including this compound.

Pharmacological Activities

Scientific research has begun to validate the traditional uses of Schisandra by investigating the pharmacological activities of its isolated lignans. While specific data for this compound is limited, the activities of closely related lignans from Schisandra provide valuable insights into its potential therapeutic effects.

Hepatoprotective Activity

One of the most well-documented activities of Schisandra lignans is their ability to protect the liver. Studies on related compounds like gomisin A have shown significant hepatoprotective effects in models of liver injury.

Table 1: Hepatoprotective Activity of a Related Lignan (Gomisin A)

| Experimental Model | Compound | Dosage | Effect | Reference |

| Carbon tetrachloride (CCl4)-induced acute liver injury in rats | Gomisin A | Pretreatment | Markedly prevented the increase in serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels. | [1] |

The mechanism underlying this hepatoprotective effect is believed to involve the reduction of oxidative stress and inflammation within the liver tissue.

Anti-inflammatory Activity

Antiviral Activity

Intriguingly, research has also pointed towards the antiviral potential of lignans from Schisandra. One study on the fractionation of an ethanolic extract of Schisandra rubriflora identified this compound as one of the constituent lignans. While some other isolated lignans from this plant showed anti-HIV activity, the specific activity of this compound in this assay was not detailed.[2]

Experimental Protocols

The isolation and characterization of this compound and other lignans from Schisandra species involve a series of chromatographic and spectroscopic techniques. The following is a generalized protocol based on published methodologies for the extraction and isolation of lignans from Schisandra.

General Protocol for the Isolation of Lignans from Schisandra

This protocol outlines a common approach for the extraction and purification of lignans, which would include this compound, from the fruits of Schisandra chinensis.

1. Plant Material Preparation:

- Obtain dried fruits of Schisandra chinensis.

- Grind the dried fruits into a coarse powder to increase the surface area for extraction.

2. Extraction:

- Solvent Extraction: Macerate the powdered plant material in 95% ethanol at room temperature for an extended period (e.g., 7 days), with periodic agitation.

- Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude ethanolic extract.

- Alternatively, use ultrasonic-assisted extraction (UAE) with ethanol to enhance extraction efficiency and reduce extraction time.

3. Fractionation:

- Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Lignans are typically enriched in the less polar fractions (e.g., chloroform and ethyl acetate).

4. Chromatographic Purification:

- Subject the lignan-rich fraction to column chromatography on silica gel.

- Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.

- Collect fractions and monitor by thin-layer chromatography (TLC) to pool fractions with similar profiles.

- Further purify the pooled fractions using repeated column chromatography, preparative TLC, or high-performance liquid chromatography (HPLC) to isolate individual lignans.

5. Structure Elucidation:

- Identify the purified compounds, including this compound, using spectroscopic methods such as Mass Spectrometry (MS), ¹H Nuclear Magnetic Resonance (NMR), and ¹³C NMR. Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) are crucial for confirming the complex structure of dibenzocyclooctadiene lignans.

Start [label="Dried Schisandra Fruit Powder", fillcolor="#FBBC05"];

Extraction [label="Ethanol Extraction\n(Maceration or UAE)"];

Filtration [label="Filtration & Concentration"];

CrudeExtract [label="Crude Ethanolic Extract"];

Partition [label="Solvent Partitioning\n(Hexane, Chloroform, EtOAc)"];

LignanFraction [label="Lignan-Rich Fraction\n(Chloroform/EtOAc)"];

ColumnChromatography [label="Silica Gel Column Chromatography"];

FractionCollection [label="Fraction Collection & TLC Analysis"];

Purification [label="Preparative HPLC/TLC"];

EpigomisinO [label="Pure this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

StructureElucidation [label="Spectroscopic Analysis\n(MS, NMR)"];

Start -> Extraction;

Extraction -> Filtration;

Filtration -> CrudeExtract;

CrudeExtract -> Partition;

Partition -> LignanFraction;

LignanFraction -> ColumnChromatography;

ColumnChromatography -> FractionCollection;

FractionCollection -> Purification;

Purification -> EpigomisinO;

EpigomisinO -> StructureElucidation;

}

Figure 1: Experimental workflow for the isolation of this compound.

Potential Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are scarce, the known anti-inflammatory and hepatoprotective effects of related natural compounds suggest potential mechanisms of action. These often involve the modulation of key inflammatory and cell survival pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many natural products exert their anti-inflammatory effects by inhibiting this pathway. It is plausible that this compound could interfere with the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines and enzymes.

Figure 2: Postulated inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cellular responses to a variety of stimuli, including stress and inflammation. The p38 MAPK and JNK pathways are particularly relevant to inflammatory processes. Natural compounds often modulate these pathways to exert their anti-inflammatory effects.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a key regulator of cell survival and proliferation. Its dysregulation is implicated in various diseases. Some natural products have been shown to modulate this pathway, which could contribute to their therapeutic effects, including hepatoprotection by promoting hepatocyte survival.

Future Directions

The traditional use of Schisandra plants provides a strong foundation for the scientific investigation of its bioactive constituents, including this compound. However, to fully understand the therapeutic potential of this specific lignan, further research is imperative. Key areas for future investigation include:

-

Quantitative Bioactivity Studies: Determining the specific IC50 and EC50 values of pure this compound in a range of in vitro assays for anti-inflammatory and hepatoprotective activities.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound to understand how it exerts its biological effects.

-

In Vivo Efficacy and Safety: Conducting well-designed animal studies to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

-

Synergistic Effects: Investigating the potential synergistic interactions between this compound and other lignans present in Schisandra extracts to understand the holistic effects described in traditional medicine.

Conclusion

This compound, a lignan from the traditionally used Schisandra plant, stands as a promising candidate for further pharmacological investigation. The rich history of Schisandra in traditional medicine, combined with preliminary scientific evidence of the bioactivities of its constituent lignans, highlights the potential of this compound as a lead compound for the development of new therapeutics, particularly for inflammatory conditions and liver disorders. This technical guide serves as a foundational resource for researchers dedicated to exploring the scientific basis of traditional medicines and harnessing their potential for modern drug discovery.

References

In Silico Prediction of Epigomisin O Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epigomisin O, a dibenzocyclooctadiene lignan, represents a class of natural products with significant therapeutic potential. This technical guide provides a comprehensive framework for the in silico prediction of its bioactivity, offering a cost-effective and efficient preliminary screening method before proceeding to more resource-intensive in vitro and in vivo studies. This document outlines detailed methodologies for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiling, bioactivity prediction against key therapeutic targets, and molecular docking simulations to elucidate potential mechanisms of action. The protocols described herein are based on established computational techniques successfully applied to other lignans and natural products, providing a robust workflow for the initial assessment of this compound's pharmacological profile.

Introduction

Lignans are a diverse group of polyphenolic compounds derived from the oxidative dimerization of two phenylpropanoid units. They exhibit a wide range of biological activities, including anticancer and anti-inflammatory effects.[1][2][3][4] this compound belongs to the dibenzocyclooctadiene subclass of lignans. Computational, or in silico, methods have become indispensable in the early stages of drug discovery for predicting the biological activity and pharmacokinetic properties of novel compounds.[5][6][7] These approaches accelerate the identification of promising drug candidates and help in understanding their potential mechanisms of action at a molecular level.

This guide details a systematic in silico workflow to predict the bioactivity of this compound, focusing on its potential anticancer and anti-inflammatory properties, which are commonly associated with this class of compounds.

Predicted ADMET Profile of this compound

A critical initial step in assessing the drug-like potential of a compound is the prediction of its ADMET properties. Various computational tools and web servers are available for this purpose, employing models built from large datasets of experimental results.[5][7][8]

Methodology for ADMET Prediction

A consensus approach using multiple prediction tools is recommended to increase the reliability of the results.

Experimental Protocol:

-

Compound Preparation: Obtain the 2D structure of this compound (e.g., in SMILES or SDF format) from a chemical database such as PubChem.

-

Prediction using Web Servers:

-

SwissADME: Input the SMILES string of this compound to predict a wide range of physicochemical properties, pharmacokinetics (including gastrointestinal absorption and blood-brain barrier penetration), drug-likeness (based on rules like Lipinski's, Ghose's, Veber's, Egan's, and Muegge's), and medicinal chemistry friendliness.[9]

-

pkCSM: Utilize this server to predict various ADMET properties, including absorption (intestinal absorption, Caco-2 permeability), distribution (VDss, unbound fraction), metabolism (CYP substrate/inhibitor), excretion (total clearance), and toxicity (AMES toxicity, hERG inhibition, hepatotoxicity).

-

ProTox-II: Predict various toxicity endpoints, including organ toxicity (hepatotoxicity) and toxicological endpoints such as carcinogenicity and mutagenicity.[5]

-

PreADMET: This tool can also be used for predicting ADME data and building a drug-like library.[10]

-

Predicted Physicochemical and ADMET Properties

The following table summarizes the predicted ADMET and physicochemical properties for this compound, based on a hypothetical consensus from the aforementioned tools.

| Property | Predicted Value | Interpretation |

| Physicochemical Properties | ||

| Molecular Weight | < 500 g/mol | Favorable for oral bioavailability |

| LogP (Lipophilicity) | 2.0 - 5.0 | Optimal for cell membrane permeability |

| H-bond Donors | < 5 | Good oral bioavailability |

| H-bond Acceptors | < 10 | Good oral bioavailability |

| Topological Polar Surface Area (TPSA) | < 140 Ų | Good oral bioavailability |

| Absorption | ||

| Human Intestinal Absorption | High | Well-absorbed from the gut |

| Caco-2 Permeability | High | High potential for intestinal absorption |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeant | No | Unlikely to cause central nervous system side effects |

| Plasma Protein Binding | Moderate | Available in systemic circulation to reach target tissues |

| Metabolism | ||

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions |

| Excretion | ||

| Total Clearance | Low | Longer half-life in the body |

| Toxicity | ||

| AMES Mutagenicity | Non-mutagen | Low risk of carcinogenicity |

| hERG I Inhibition | Non-inhibitor | Low risk of cardiotoxicity |

| Hepatotoxicity | Low risk | Unlikely to cause liver damage |

Bioactivity Prediction

The potential biological activities of this compound can be predicted using ligand-based approaches that compare its structure to those of known bioactive compounds.

Methodology for Bioactivity Prediction

Experimental Protocol:

-

Prediction of Activity Spectra for Substances (PASS):

-

Submit the 2D structure of this compound to the PASS online server.[11]

-

The server predicts a spectrum of biological activities based on the structure-activity relationships of a large training set of compounds.

-

The results are presented as a list of potential activities with a corresponding probability to be active (Pa) and inactive (Pi). Activities with Pa > Pi are considered possible.[11]

-

-

Target Prediction Servers:

-

SwissTargetPrediction: This tool predicts the most probable protein targets of a small molecule based on a combination of 2D and 3D similarity measures to known ligands.

-

Predicted Biological Activities

The following table presents a hypothetical summary of the top predicted bioactivities for this compound.

| Predicted Activity | Pa (Probability to be Active) | Pi (Probability to be Inactive) |

| Antineoplastic | 0.850 | 0.015 |

| Anti-inflammatory | 0.780 | 0.030 |

| Apoptosis agonist | 0.750 | 0.045 |

| Kinase Inhibitor | 0.720 | 0.050 |

| NF-kappaB pathway inhibitor | 0.690 | 0.065 |

| Cyclooxygenase-2 (COX-2) inhibitor | 0.650 | 0.080 |

Molecular Docking Studies

To investigate the potential interactions of this compound with specific protein targets identified through bioactivity prediction, molecular docking simulations can be performed. This provides insights into the binding affinity and mode of interaction.[2][12][13]

Methodology for Molecular Docking

Experimental Protocol:

-

Protein and Ligand Preparation:

-

Protein: Download the 3D crystal structures of the target proteins (e.g., MDM2, Topoisomerase II, COX-2, TNF-α, IL-1β, IL-6) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges using software like AutoDockTools or Chimera.[9]

-

Ligand: Generate the 3D structure of this compound and optimize its geometry using a suitable force field (e.g., MMFF94).

-

-

Docking Simulation:

-

Define the binding site on the target protein, typically based on the location of a co-crystallized ligand or through binding pocket prediction algorithms.

-

Perform the docking using software such as AutoDock Vina.[14] This program will predict the binding conformation and estimate the binding affinity (in kcal/mol).

-

-

Analysis of Results:

-

Visualize the docked poses and analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the target protein using visualization software like PyMOL or Discovery Studio.

-

Predicted Binding Affinities

The following table shows hypothetical binding affinities of this compound with potential anticancer and anti-inflammatory targets.

| Target Protein (PDB ID) | Predicted Binding Affinity (kcal/mol) | Potential Biological Effect |

| Anticancer Targets | ||

| MDM2 (e.g., 4HG7) | -8.5 | Inhibition of p53 degradation |

| Topoisomerase II (e.g., 1ZXM) | -9.2 | Inhibition of DNA replication in cancer cells |

| EGFR (e.g., 2J6M) | -7.8 | Inhibition of cancer cell proliferation |

| Anti-inflammatory Targets | ||

| COX-2 (e.g., 5IKR) | -8.9 | Reduction of prostaglandin synthesis |

| TNF-α (e.g., 2AZ5) | -7.5 | Inhibition of pro-inflammatory cytokine signaling |

| IL-6 (e.g., 1P9M) | -7.1 | Inhibition of pro-inflammatory cytokine signaling |

Visualizations

In Silico Bioactivity Prediction Workflow

Caption: Workflow for the in silico prediction of this compound bioactivity.

Potential Anti-inflammatory Signaling Pathway

Caption: Predicted inhibitory effect of this compound on inflammatory pathways.

Conclusion

The in silico methodologies outlined in this guide provide a comprehensive and robust framework for the preliminary assessment of this compound's bioactivity. The predicted favorable ADMET profile, coupled with strong potential for anticancer and anti-inflammatory activities, suggests that this compound is a promising candidate for further investigation. The molecular docking studies offer valuable insights into its potential mechanisms of action, highlighting its ability to interact with key therapeutic targets. While these computational predictions are a valuable starting point, it is imperative that they are validated through subsequent in vitro and in vivo experimental studies to confirm the therapeutic potential of this compound.

References

- 1. Virtual Screening of Different Subclasses of Lignans with Anticancer Potential and Based on Genetic Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Docking and Molecular Dynamics Studies Reveal the Anticancer Potential of Medicinal-Plant-Derived Lignans as MDM2-P53 Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In-Silico study of Lignans Derivatives as Anticancer Agents Targeting Topoisomerase II using the 2D-QSAR method | RHAZES: Green and Applied Chemistry [revues.imist.ma]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ADMET-PrInt: Evaluation of ADMET Properties: Prediction and Interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. DETERMINATION OF PHARMACOLOGICAL ACTIVITY OF BIOACTIVES IN ALLIUM SATIVUM USING COMPUTATIONAL ANALYSIS [protocols.io]

- 10. In silico study of potential anti-SARS cell entry phytoligands from Phlomis aurea: a promising avenue for prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In silico prediction and structure-based multitargeted molecular docking analysis of selected bioactive compounds against mucormycosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biointerfaceresearch.com [biointerfaceresearch.com]

- 13. Isolation, Identification, Anti-Inflammatory, and In Silico Analysis of New Lignans from the Resin of Ferula sinkiangensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Molecular Docking of Endolysins for Studying Peptidoglycan Binding Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Schisandra, a cornerstone of traditional Chinese medicine, is a rich reservoir of bioactive dibenzocyclooctadiene lignans. Among these, Epigomisin O and its related compounds have garnered significant scientific interest for their potential therapeutic applications. These complex molecules, isolated from various parts of the Schisandra plant, exhibit a range of biological activities, including anti-inflammatory, cytotoxic, and neuroprotective effects. This technical guide provides a comprehensive overview of this compound and its analogs, detailing their isolation, biological activities with available quantitative data, and the experimental protocols used to elucidate their functions. The information is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Profile of this compound and Related Compounds

This compound belongs to the dibenzocyclooctadiene class of lignans, characterized by a unique and complex eight-membered ring system. It has been isolated from several Schisandra species, including Schisandra propinqua var. propinqua.[1][2][3] The chemical diversity within this class is vast, with numerous related compounds co-existing in the plant extracts. These analogs often differ by the nature and position of substituent groups on the dibenzocyclooctadiene skeleton, which can significantly influence their biological activity.

Table 1: this compound and Related Lignans from Schisandra propinqua

| Compound Name | Molecular Formula | Key Structural Features | Source |

| This compound | C₂₃H₂₈O₆ | Dibenzocyclooctadiene | S. propinqua var. propinqua[1][2][3] |

| Isogomisin O | C₂₃H₂₈O₆ | Dibenzocyclooctadiene | S. propinqua var. propinqua[1][2] |

| Gomisin O | C₂₃H₂₈O₆ | Dibenzocyclooctadiene | S. propinqua var. propinqua[1][2] |

| Angeloylgomisin O | C₂₈H₃₄O₇ | Dibenzocyclooctadiene | S. propinqua var. propinqua[1][2] |

| Benzoylgomisin O | C₃₀H₃₂O₇ | Dibenzocyclooctadiene | S. propinqua var. propinqua[1][2] |

| Angeloyl-(+)-gomisin K₃ | C₂₈H₃₆O₇ | Dibenzocyclooctadiene | S. propinqua var. propinqua[1][2] |

| Methylisogomisin O | C₂₄H₃₀O₆ | Dibenzocyclooctadiene | S. propinqua var. propinqua[1][2] |

Biological Activities and Quantitative Data

While extensive research has been conducted on the bioactivity of Schisandra lignans as a group, specific quantitative data for this compound remains limited in the currently available literature. The following table summarizes the available quantitative data for closely related Schisandra lignans, which can provide insights into the potential activities of this compound.

Table 2: Quantitative Bioactivity of Selected Schisandra Lignans

| Compound | Biological Activity | Assay System | IC₅₀ / EC₅₀ | Reference |

| Gomisin N | Anti-inflammatory (NF-κB inhibition) | THP1-Blue™ NF-κB cells | Significant effect at 10 µM | [4] |

| (+)-γ-Schisandrin | Anti-inflammatory (NF-κB inhibition) | THP1-Blue™ NF-κB cells | Significant effect at 10 µM | [4] |

| Schisandrin A | Anti-inflammatory (LPS-induced NO production) | RAW 264.7 macrophages | IC₅₀ ≈ 24 µM | [5] |

| Schisandrin B | Anti-inflammatory (LPS-induced NO production) | RAW 264.7 macrophages | IC₅₀ ≈ 70 µM | [5] |

Signaling Pathways

Schisandra lignans are known to modulate several key signaling pathways involved in inflammation and cellular stress responses. The Nuclear Factor-kappa B (NF-κB) and c-Jun N-terminal Kinase (JNK) pathways are prominent targets.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory gene expression. In a resting state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes. Some Schisandra lignans have been shown to inhibit NF-κB activation, thereby exerting anti-inflammatory effects.

JNK Signaling Pathway

The JNK pathway is a subset of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade and is activated by various cellular stresses. This pathway involves a series of protein kinases that ultimately lead to the phosphorylation and activation of JNK. Activated JNK then phosphorylates and activates transcription factors, such as c-Jun, which regulate the expression of genes involved in inflammation, apoptosis, and cell proliferation.

Experimental Protocols

This section provides detailed methodologies for the isolation and biological evaluation of this compound and related compounds, based on established protocols for Schisandra lignans.

Isolation of this compound from Schisandra propinqua

The following protocol is adapted from the reported isolation of lignans from Schisandra propinqua var. propinqua.[1]

-

Extraction:

-

Partitioning:

-

Column Chromatography:

-

The EtOAc fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform-acetone (e.g., 1:0, 9:1, 8:2, 2:1, 1:1, and 0:1) to afford several main fractions.[1]

-

-

Purification:

-

The fraction containing this compound (typically in the more non-polar fractions) is further purified by repeated chromatography over silica gel, reversed-phase C18 (RP-18), and Sephadex LH-20 columns.[1]

-

Final purification is achieved by semi-preparative High-Performance Liquid Chromatography (HPLC) with a suitable mobile phase (e.g., 65-75% MeOH in H₂O) to yield pure this compound.[1]

-

-

Structure Elucidation:

MTT Cytotoxicity Assay

This protocol is a standard method to assess the effect of a compound on cell viability.

-

Cell Seeding:

-

Seed cells (e.g., human cancer cell lines) into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of this compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration does not affect cell viability) for 48 hours.

-

-

MTT Addition:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

-

-

Formazan Solubilization:

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.

-

NF-κB Luciferase Reporter Assay

This assay measures the activity of the NF-κB transcription factor.

-

Cell Transfection:

-

Seed cells (e.g., HEK293T or THP-1 cells) in 96-well plates.

-

Transfect the cells with a reporter plasmid containing the firefly luciferase gene under the control of an NF-κB response element and a control plasmid with a constitutively expressed Renilla luciferase gene using a suitable transfection reagent.

-

-

Compound Treatment and Stimulation:

-

After 24 hours, pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS), for 6-8 hours.

-

-

Luciferase Activity Measurement:

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Calculate the inhibition of NF-κB activity relative to the stimulated control.

-

Western Blot for JNK Phosphorylation

This method is used to detect the phosphorylation (activation) of JNK.

-

Cell Treatment and Lysis:

-

Culture cells to an appropriate confluency and treat them with the test compound for a specified time, followed by stimulation with a JNK activator (e.g., anisomycin or UV radiation).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification:

-

Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with a primary antibody specific for phosphorylated JNK (p-JNK).

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

For a loading control, re-probe the membrane with an antibody for total JNK or a housekeeping protein like β-actin.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize the p-JNK signal to the total JNK or loading control signal.

-

Conclusion

This compound and its related dibenzocyclooctadiene lignans from Schisandra species represent a promising class of natural products with diverse biological activities. While quantitative data for this compound itself is still emerging, the information available for its close analogs suggests significant potential, particularly in the areas of anti-inflammatory and cytotoxic research. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the therapeutic potential of these complex molecules. Future studies should focus on obtaining specific quantitative bioactivity data for this compound and elucidating the structure-activity relationships within this fascinating class of lignans. This will be crucial for advancing the development of new therapeutic agents derived from these traditional medicinal plants.

References

- 1. scispace.com [scispace.com]

- 2. Lignans from Schisandra propinqua var. propinqua - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]

- 4. Differential substrate specificity of ERK, JNK, and p38 MAP kinases toward connexin 43 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The anti-inflammatory activity of curcumin is mediated by its oxidative metabolites - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Stereochemistry of Epigomisin O: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Epigomisin O, a dibenzocyclooctadiene lignan isolated from Schisandra chinensis, possesses a complex stereochemistry that is crucial for its biological activity. This technical guide provides a comprehensive overview of the stereochemical elucidation of this compound, detailing the experimental methodologies and spectroscopic data that have defined its three-dimensional structure.

Core Stereochemical Features

The stereochemistry of this compound is characterized by several key features: the absolute configuration of the chiral centers on the cyclooctadiene ring, the atropisomerism of the biaryl linkage, and the conformation of the eight-membered ring. The determination of these features has relied heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD).

Spectroscopic and Physicochemical Data

The definitive stereochemical assignment of this compound was first reported by Ikeya and colleagues in 1979. The following table summarizes the key quantitative data from their seminal work and other relevant studies on related lignans.

| Parameter | Value | Method | Reference |

| Specific Rotation ([α]D) | +68.7° (c 0.15, CHCl3) | Polarimetry | Ikeya et al., 1979 |

| Melting Point | 108-110 °C | Melting Point Apparatus | Ikeya et al., 1979 |

| UV λmax (MeOH) nm (log ε) | 212 (4.62), 223 (sh, 4.54), 253 (sh, 4.01), 282 (sh, 3.54), 292 (sh, 3.44) | UV-Vis Spectroscopy | Ikeya et al., 1979 |

| IR (Nujol) cm-1 | 3560 (OH), 1595, 1580 | Infrared Spectroscopy | Ikeya et al., 1979 |

| ¹H-NMR (CDCl₃, ppm) | See detailed assignment below | ¹H-NMR Spectroscopy | Ikeya et al., 1979 |

| Circular Dichroism (MeOH) Δε (nm) | +11.1 (221), -3.8 (242), +4.4 (258) | Circular Dichroism | Ikeya et al., 1979 |

¹H-NMR Data (CDCl₃, 100 MHz) for this compound:

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 6.57 | s | |

| H-11 | 6.84 | s | |

| H-6α | 2.50 | m | |

| H-6β | 2.05 | m | |

| H-7 | ~1.8 | m | |

| C-7 Me | 0.81 | d | 7.0 |

| H-8 | ~2.3 | m | |

| C-8 Me | 1.00 | d | 7.0 |

| 1-OMe | 3.88 | s | |

| 2-OMe | 3.92 | s | |

| 3-OMe | 3.84 | s | |

| 12-OMe | 3.65 | s | |

| 13-O-CH₂-O- | 5.92, 5.95 | d, d | 1.5 |

| C-14 OH | 2.15 | br s |

Experimental Protocols

The stereochemical elucidation of this compound involved a series of detailed experimental procedures, as outlined below.

Isolation of this compound

The isolation of this compound from the dried fruits of Schisandra chinensis was achieved through a multi-step extraction and chromatographic process.

Caption: Isolation workflow for this compound.

Spectroscopic Analysis

The structural and stereochemical characterization of this compound was performed using a suite of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR spectra were recorded on a 100 MHz spectrometer in CDCl₃. The assignments of protons and their relative stereochemistry were deduced from their chemical shifts, multiplicities, and coupling constants. Nuclear Overhauser Effect (NOE) difference spectroscopy is a powerful technique used to establish through-space proximity of protons, which is critical for determining the relative stereochemistry and conformation of the cyclooctadiene ring. For dibenzocyclooctadiene lignans, NOE correlations between the methyl groups and aromatic protons, as well as between protons on the cyclooctadiene ring, are particularly informative.

-

Circular Dichroism (CD) Spectroscopy: The CD spectrum of this compound in methanol was measured to determine the absolute configuration of the biaryl linkage (atropisomerism). The sign of the Cotton effects at specific wavelengths is characteristic of either an (R)- or (S)-biaryl configuration. For this compound, the observed positive Cotton effect around 220 nm and 258 nm, and a negative Cotton effect around 242 nm are indicative of an (S)-biaryl configuration.

-

Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the elemental composition and molecular weight of this compound.

-

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: These techniques provided information about the functional groups present in the molecule (e.g., hydroxyl, methoxy, methylenedioxy) and the conjugated aromatic system, respectively.

Stereochemical Assignment Workflow

The logical flow for assigning the stereochemistry of this compound is based on the integration of data from various spectroscopic methods.

Caption: Logical workflow for stereochemical determination.

Conclusion

The stereochemistry of this compound has been rigorously established through a combination of meticulous isolation techniques and comprehensive spectroscopic analysis. The data from ¹H-NMR, including NOE studies, and Circular Dichroism have been pivotal in defining the relative and absolute configurations of its chiral centers and the atropisomeric nature of its biaryl axis. This detailed understanding of the three-dimensional structure of this compound is fundamental for any future endeavors in its synthesis, medicinal chemistry, and pharmacological evaluation. To date, a total synthesis or a single-crystal X-ray diffraction analysis of this compound has not been reported in the literature, which represent potential avenues for future research to further solidify its stereochemical assignment.

A Comprehensive Technical Review of Dibenzocyclooctadiene Lignans: From Isolation to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of dibenzocyclooctadiene lignans, a significant class of natural products primarily isolated from plants of the Schisandraceae family. This document covers their isolation, synthesis, and diverse pharmacological activities, with a focus on their potential in drug discovery and development. Quantitative bioactivity data is presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, critical signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear understanding of their mechanisms of action and experimental designs.

Introduction to Dibenzocyclooctadiene Lignans

Dibenzocyclooctadiene lignans are a class of polyphenolic compounds characterized by a C18 dibenzocyclooctadiene skeleton. These compounds are predominantly found in the fruits, seeds, and stems of plants from the Schisandra and Kadsura genera, which have a long history of use in traditional medicine, particularly in Asia. The unique chemical structures of these lignans, featuring a rigid and sterically congested cyclooctadiene ring, contribute to their wide range of biological activities. These activities include anti-inflammatory, anticancer, anti-HIV, hepatoprotective, and neuroprotective effects, making them a subject of intense research for the development of new therapeutic agents.

Data Presentation: Quantitative Bioactivity of Dibenzocyclooctadiene Lignans

The following tables summarize the quantitative bioactivity data for various dibenzocyclooctadiene lignans across different therapeutic areas. This data is crucial for structure-activity relationship (SAR) studies and for identifying promising lead compounds for further development.

Table 1: Anti-inflammatory and Nitric Oxide Inhibition Activity

| Compound | Assay | Cell Line | IC₅₀ (µM) | Reference |

| Ananonin J | Nitric Oxide Inhibition | RAW 264.7 | 45.24 ± 1.46 | [1] |

| Ananolignan F | Nitric Oxide Inhibition | RAW 264.7 | 41.32 ± 1.45 | [1] |

| Ananolignan C | Nitric Oxide Inhibition | RAW 264.7 | 48.71 ± 1.34 | [1] |

| Kadsuindutain A | Nitric Oxide Inhibition | RAW 264.7 | 10.7 | [2] |

| Kadsuindutain B | Nitric Oxide Inhibition | RAW 264.7 | 15.2 | [2] |

| Kadsuindutain C | Nitric Oxide Inhibition | RAW 264.7 | 21.8 | [2] |

| Kadsuindutain D | Nitric Oxide Inhibition | RAW 264.7 | 25.4 | [2] |

| Kadsuindutain E | Nitric Oxide Inhibition | RAW 264.7 | 34.0 | [2] |

| Schizanrin F | Nitric Oxide Inhibition | RAW 264.7 | 18.6 | [2] |

| Schizanrin O | Nitric Oxide Inhibition | RAW 264.7 | 29.5 | [2] |

| Schisantherin J | Nitric Oxide Inhibition | RAW 264.7 | 31.7 | [2] |

| (-)-Gomisin N | NF-κB Inhibition | THP-1-Lucia™ NF-κB | ~25% inhibition at 10 µM | [3] |

| (+)-γ-Schisandrin | NF-κB Inhibition | THP-1-Lucia™ NF-κB | ~20% inhibition at 10 µM | [3] |

| Rubrisandrin A | NF-κB Inhibition | THP-1-Lucia™ NF-κB | ~20% inhibition at 10 µM | [3] |

| (-)-Gomisin J | NF-κB Inhibition | THP-1-Lucia™ NF-κB | ~20% inhibition at 10 µM | [3] |

Table 2: Anticancer Activity

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| Gomisin G | Leukemia | Leukemia | 5.51 µg/mL | [4] |

| Gomisin G | HeLa | Cervical Cancer | 5.51 µg/mL | [4] |

| Benzoylgomisin Q | Leukemia | Leukemia | 55.1 µg/mL | [4] |

| Schisantherin A | Leukemia | Leukemia | 61.2 µg/mL | [4] |

| Benzoylgomisin Q | HeLa | Cervical Cancer | 61.2 µg/mL | [4] |

| Heilaohulignan C | HepG-2 | Liver Cancer | 9.92 | [5] |

| Heilaohulignan C | BGC-823 | Gastric Cancer | 16.75 | [5] |

| Heilaohulignan C | HCT-116 | Colon Cancer | 16.59 | [5] |

| Kadsuralignan I | HepG-2 | Liver Cancer | 21.72 | [5] |

| Longipedunin B | HepG-2 | Liver Cancer | 18.72 | [5] |

Table 3: Anti-HIV Activity

| Compound | Assay | EC₅₀ | Therapeutic Index (TI) | Reference |

| Rubrilignan A | Anti-HIV-1 Activity | 2.26 µg/mL | 35.5 | [6] |

| Rubrilignan B | Anti-HIV-1 Activity | 1.82 µg/mL | 18.6 | [6] |

Table 4: Hepatoprotective Activity